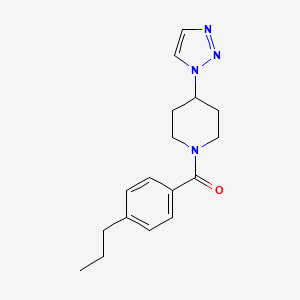

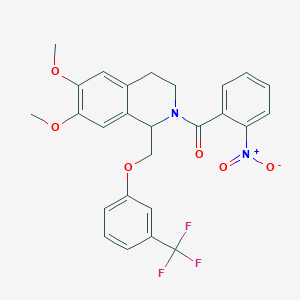

![molecular formula C10H8N4 B2452749 2-{imidazo[1,2-a]pyridin-2-yl}-1H-imidazole CAS No. 1955524-29-4](/img/structure/B2452749.png)

2-{imidazo[1,2-a]pyridin-2-yl}-1H-imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-{imidazo[1,2-a]pyridin-2-yl}-1H-imidazole” is a compound that belongs to the class of imidazole-containing compounds. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The synthesis of this moiety from the easily available chemicals is desirable due to its tremendous use in the various branches of chemistry . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed for the synthesis of this scaffold .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C10H8N4/c1-2-6-14-7-8 (13-9 (14)3-1)10-11-4-5-12-10/h1-7H, (H,11,12) . The molecular weight of the compound is 184.2 .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Physical and Chemical Properties Analysis

“this compound” is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .Applications De Recherche Scientifique

Applications in Medicinal Chemistry

Imidazo[1,2-a]pyridine, a potent bicyclic heterocyclic ring, is recognized for its broad spectrum of applications in medicinal chemistry. Notably, it serves as a "drug prejudice" scaffold and is integral in the development of various therapeutic agents targeting ailments such as cancer, mycobacterial infections, leishmaniasis, convulsions, microbial infections, viral diseases, diabetes, and more. Its role extends to proton pump inhibition and insecticidal activities. The scaffold's versatility is further demonstrated through its presence in commercially available preparations like zolimidine, zolpidem, and alpidem. Ongoing research emphasizes structural modifications of this scaffold to innovate and enhance novel therapeutic agents, thereby enriching the pool of potential drug-like chemical libraries for biological screening in the quest for new treatments (Deep et al., 2016).

Antimicrobial and Antifungal Applications

The scaffold of 2-{imidazo[1,2-a]pyridin-2-yl}-1H-imidazole exhibits promising antimicrobial properties. Novel series of derivatives, such as 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine, have been synthesized and demonstrated significant in-vitro activity against a range of Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. This opens up new avenues in the fight against drug-resistant fungal and bacterial pathogens, underscoring the potential of these compounds in developing new antimicrobial agents (Mallemula et al., 2015).

Synthesis and Biological Study for Antimicrobial Activities

The compound 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridin-3-carbaldehyde and its derivatives have been synthesized and assessed for their antibacterial and antifungal activities. These compounds, through their unique structural composition, offer promising avenues for antimicrobial research, indicating the scope of this compound in the development of new antimicrobial agents (Ladani et al., 2009).

Catalysis and Mild Reaction Conditions in Pharmaceutical Applications

Imidazo[1,2-a]pyridines are pivotal in medicinal chemistry, particularly for their role in catalysis under mild reaction conditions, which is crucial for pharmaceutical applications. Recent advancements in the synthesis of imidazo[1,2-a]pyridines using readily available substrates and catalysts under mild conditions have been made. Furthermore, the synthesis of functionalized imidazo[1,2-a]pyridine derivatives contributes significantly to the enhancement of biological activity (Ravi & Adimurthy, 2017).

Safety and Hazards

The safety information for “2-{imidazo[1,2-a]pyridin-2-yl}-1H-imidazole” includes the following hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Orientations Futures

The future directions for “2-{imidazo[1,2-a]pyridin-2-yl}-1H-imidazole” and similar compounds lie in the development of new drugs that overcome the increasing public health problems due to antimicrobial resistance (AMR) in drug therapy . There is a great importance of heterocyclic ring-containing drugs in treating infectious diseases .

Propriétés

IUPAC Name |

2-(1H-imidazol-2-yl)imidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4/c1-2-6-14-7-8(13-9(14)3-1)10-11-4-5-12-10/h1-7H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCYSSERTQXPOLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1)C3=NC=CN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-oxo-N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-isothiochromene-3-carboxamide](/img/structure/B2452668.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2452669.png)

![ethyl 4-[2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2452672.png)

![N-(4-fluorophenyl)-2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B2452675.png)

![2-Amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride](/img/no-structure.png)

![5-amino-N-(2-chloro-4-methylphenyl)-1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2452680.png)

![(E)-ethyl 3-carbamoyl-2-(3-(4-nitrophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2452688.png)

![methyl 4-{[3-nitro-2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxylate](/img/structure/B2452689.png)